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molecular formula C8H10N4O B7836911 4,6-Diamino-2-ethoxypyridine-3-carbonitrile

4,6-Diamino-2-ethoxypyridine-3-carbonitrile

Cat. No. B7836911
M. Wt: 178.19 g/mol
InChI Key: DUOIZFMKCCPFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888374B2

Procedure details

To a 5 mL sealable heavy walled glass tube suitable for microwave heating containing 5 mL of absolute ethanol was added 150 mg (6.5 mmol) of sodium metal. The mixture was stirred until all of the sodium had reacted, then 1.00 g (4.71 mmol) of 2-bromo-4,6-diaminonicotinonitrile (E. I. du Pont de Nemours and Company U.S. Pat. No. 2,790,806, 1957) was added. The tube was sealed, and the reaction was heated with a microwave apparatus at 150° C. for 10 minutes then cooled and diluted with 15 mL of water. The orange precipitate which formed was washed with water until pH=7, then dried under reduced pressure at 105° C. to provide 0.545 g (65%) of a light orange solid. 1H NMR (300 MHz, d6-DMSO) δ 6.19 (s, 2H), 6.14 (s, 2H), 5.32 (s, 1H), 4.23 (q, 2H, J=7.1 Hz), 1.25 (t, 3H, J=7.1 Hz), MS (ES) m/e=151 (M−Et+H)+, 179 (M+H)+.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[Na].Br[C:6]1[N:13]=[C:12]([NH2:14])[CH:11]=[C:10]([NH2:15])[C:7]=1[C:8]#[N:9]>O>[NH2:15][C:10]1[C:7]([C:8]#[N:9])=[C:6]([O:3][CH2:1][CH3:2])[N:13]=[C:12]([NH2:14])[CH:11]=1 |^1:3|

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C#N)C(=CC(=N1)N)N
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a 5 mL sealable heavy walled glass tube suitable for microwave heating
CUSTOM
Type
CUSTOM
Details
had reacted
ADDITION
Type
ADDITION
Details
2,790,806, 1957) was added
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
The orange precipitate which formed
WASH
Type
WASH
Details
was washed with water until pH=7
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 105° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC(=C1C#N)OCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.545 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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